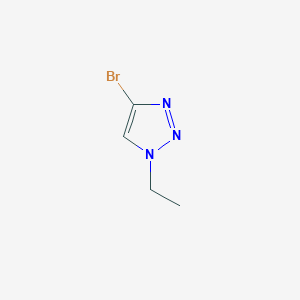
(3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride” is likely a derivative of butanoic acid, which is a four-carbon carboxylic acid. The “3-amino” indicates the presence of an amino group (-NH2) on the third carbon, and “4-cyclohexyl” suggests a cyclohexyl group (a six-membered carbon ring) attached to the fourth carbon . The “hydrochloride” part means this compound is likely a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, an amino group, and a cyclohexyl group. The stereochemistry at the 3rd carbon is indicated by the “(3S)” prefix, meaning the compound is a single enantiomer .
Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in reactions typical of carboxylic acids and amines . For example, it could react with bases (like NaOH) to form a salt, or with other carboxylic acids to form amides. The cyclohexyl group might also undergo reactions typical of cyclohexanes.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the cyclohexyl group might give it some solubility in organic solvents as well.
Scientific Research Applications
Synthesis of Pharmacologically Active Substances
(3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride is a key intermediate in the synthesis of β-substituted γ-aminobutyric acid derivatives, which exhibit significant pharmacological activity. The synthesis and structure analysis of 3,4-disubstituted aminobutyric acids demonstrate the compound's utility in generating pharmacologically relevant substances. The hydrolysis of methyl 4-R-2-oxo-5-phenylpyrrolidine-3-carboxylates, leading to the isolation of 4-amino-3-R-4phenylbutanoic acid hydrochlorides, exemplifies a method for preparing compounds with potential therapeutic applications (O. S. Vasil'eva et al., 2016).
Vibrational Spectra and DFT Calculations
Research into the vibrational spectra of zwitterionic 3-Aminobutanoic acid, supported by density functional theory (DFT) calculations, provides insights into the structural properties of amino acids and their derivatives. This study, focusing on the zwitterionic form of 3-Aminobutanoic acid, contributes to the understanding of molecular interactions and the prediction of chemical behavior, which is crucial for designing compounds with specific functions (Shashikala Yalagi, 2022).
Enzymatic and Chemoenzymatic Synthesis
The greener synthesis of (S)-3-aminobutanoic acid through an enzymatic and chemoenzymatic process underscores the environmental and economic benefits of using biocatalysts in chemical synthesis. This process involves an aza-Michael addition, enzymatic resolution, and subsequent modifications to yield (S)-3-aminobutanoic acid with high enantiomeric excess. Such methods not only reduce the environmental impact of chemical synthesis but also offer high selectivity and efficiency, demonstrating the applicability of (3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride in sustainable chemistry practices (M. Weiss et al., 2010).
Future Directions
properties
IUPAC Name |
(3S)-3-amino-4-cyclohexylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXCDFHWPSBFIO-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-cyclohexylbutanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2766439.png)


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2766442.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)

![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)
![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)


![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)